Cas no 2104226-91-5 (1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-)

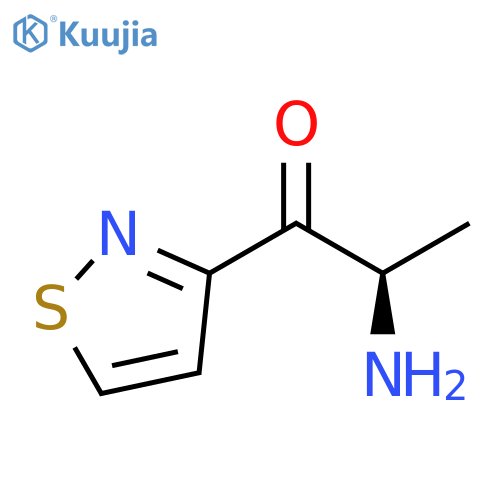

2104226-91-5 structure

商品名:1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-

CAS番号:2104226-91-5

MF:C6H8N2OS

メガワット:156.205519676208

CID:5293641

1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-

-

- インチ: 1S/C6H8N2OS/c1-4(7)6(9)5-2-3-10-8-5/h2-4H,7H2,1H3/t4-/m1/s1

- InChIKey: ZGLKELMBGCZABE-SCSAIBSYSA-N

- ほほえんだ: C(C1C=CSN=1)(=O)[C@H](N)C

1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-798464-0.5g |

(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |

2104226-91-5 | 95% | 0.5g |

$1084.0 | 2024-05-21 | |

| Enamine | EN300-798464-2.5g |

(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |

2104226-91-5 | 95% | 2.5g |

$2211.0 | 2024-05-21 | |

| Enamine | EN300-798464-1.0g |

(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |

2104226-91-5 | 95% | 1.0g |

$1129.0 | 2024-05-21 | |

| Enamine | EN300-798464-0.1g |

(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |

2104226-91-5 | 95% | 0.1g |

$993.0 | 2024-05-21 | |

| Enamine | EN300-798464-5.0g |

(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |

2104226-91-5 | 95% | 5.0g |

$3273.0 | 2024-05-21 | |

| Enamine | EN300-798464-10.0g |

(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |

2104226-91-5 | 95% | 10.0g |

$4852.0 | 2024-05-21 | |

| Enamine | EN300-798464-0.25g |

(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |

2104226-91-5 | 95% | 0.25g |

$1038.0 | 2024-05-21 | |

| Enamine | EN300-798464-0.05g |

(2R)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |

2104226-91-5 | 95% | 0.05g |

$948.0 | 2024-05-21 |

1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)- 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

2104226-91-5 (1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量